molecular formula C20H20F2N2O2S B3816112 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3816112
M. Wt: 390.4 g/mol
InChI Key: DYPFXJNFXDKMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, this compound has been found to reduce oxidative stress, inflammation, and neuronal damage. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research on 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interaction with other cellular targets. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in various scientific research applications. Its complex synthesis method and limited availability are the main limitations for its use in lab experiments. However, its high potency, selectivity, and low toxicity make it a promising candidate for the development of therapeutic agents for various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.

Scientific Research Applications

7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research applications. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-(thiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2S/c21-16-4-1-3-14(17(16)22)11-23-8-2-6-20(19(23)26)7-9-24(13-20)18(25)15-5-10-27-12-15/h1,3-5,10,12H,2,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPFXJNFXDKMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CSC=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

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